molecular formula C16H16N4O2S B12172251 2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

Cat. No.: B12172251
M. Wt: 328.4 g/mol
InChI Key: GQRATXWGVVVRDB-UHFFFAOYSA-N
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Description

2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide is a complex organic compound that features a quinoxaline and thiazole moiety. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide typically involves multi-step organic reactionsCommon reagents include various halides and amines, and the reactions are often carried out under controlled temperatures and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The quinoxaline and thiazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide apart is the combination of both quinoxaline and thiazole moieties in a single molecule. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-(3-methyl-2-oxoquinoxalin-1-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C16H16N4O2S/c1-11-16(22)20(13-5-3-2-4-12(13)19-11)10-14(21)17-7-6-15-18-8-9-23-15/h2-5,8-9H,6-7,10H2,1H3,(H,17,21)

InChI Key

GQRATXWGVVVRDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCCC3=NC=CS3

Origin of Product

United States

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